Formamidine acetate
Overview
Description
Formamidine acetate is a versatile organic compound with the molecular formula C3H8N2O2. It appears as white crystalline powder or crystals and is known for its utility in various chemical reactions and industrial applications. This compound is particularly valued in synthetic organic chemistry as a building block for the synthesis of heterocyclic compounds.
Mechanism of Action
Target of Action
Formamidine acetate is an organic compound that is commonly used as a reagent in the synthesis of heterocyclic compounds . It is also widely used in the preparation of formamidinium lead triiodide (FAPbI3) perovskites for perovskite solar cells . Therefore, its primary targets are the molecules involved in these chemical reactions.
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it is used to formylate phenol derivatives in the presence of acetic anhydride . , which makes it a significant improvement over many other methods.
Biochemical Pathways
This compound is involved in the electrochemical synthesis pathway where it is produced by the cathodic reduction of cyanamide in an aqueous electrolyte . The product of this reaction can be used for further conversions, such as to pyrimidines .
Result of Action
The result of this compound’s action is the production of desired compounds. For example, it is used in the synthesis of formamidinium lead triiodide (FAPbI3) perovskites for perovskite solar cells . It is also used to formylate phenol derivatives .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the electrochemical synthesis of this compound from cyanamide requires an aqueous acidic electrolyte . Moreover, the stability of formamidine-based perovskite solar cells can be affected by high humidity conditions .
Biochemical Analysis
Biochemical Properties
Formamidine acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it inhibits bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription and replication .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have a potent cytotoxic effect on malignant brain cells in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to DNA-dependent RNA polymerase, inhibiting transcription and replication . This interaction with biomolecules leads to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the compound is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects or toxic or adverse effects at high doses have not been reported in the available literature.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors . Specific effects on metabolic flux or metabolite levels have not been reported in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamidine acetate can be synthesized through several methods. One notable method involves the electrochemical reduction of cyanamide in an aqueous acidic electrolyte. This process is sustainable and cost-efficient, producing high yields without the need for precious transition-metal catalysts or reagent waste . Another method involves the reaction of orthoformic acid triethyl ester with glacial acetic acid and anhydrous ammonia gas under nitrogen stream .
Industrial Production Methods: Industrial production of this compound often employs the reaction of formonitrile with anhydrous fatty alcohol and anhydrous hydrogen chloride, followed by ammonium acetate and ammonia. This method is advantageous due to its simplicity, low cost, and high yield .
Chemical Reactions Analysis
Formamidine acetate undergoes various chemical reactions, including:
Condensation: It acts as a condensing agent for the preparation of pyrimidine and imidazole heterocycles.
Common Reagents and Conditions:
Acetic Anhydride: Used in formylation reactions.
Anhydrous Ammonia Gas: Utilized in the synthesis process.
Major Products:
Pyrimidines: Formed through condensation reactions.
Formylated Phenols: Produced in formylation reactions.
Scientific Research Applications
Formamidine acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Formamidine acetate is unique due to its versatility and efficiency in various chemical reactions. Similar compounds include:
Formamidine Hydrochloride: Unlike the acetate salt, the hydrochloride salt is hygroscopic and less stable.
N-Sulfonyl Formamidines: These compounds are used in pharmaceutical and agrochemical industries but require more complex synthesis methods.
This compound stands out for its simplicity in synthesis, high yield, and broad applicability in scientific research and industrial processes.
Properties
IUPAC Name |
acetic acid;methanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOLVIIHTDKJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
463-52-5 (Parent) | |
Record name | Formamidine monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3473-63-0 | |
Record name | Formamidine acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3473-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamidine monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formamidine acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanimidamide, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formamidine monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Formamidine monoacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3J2EM4N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of formamidine acetate?
A1: The molecular formula of this compound is C3H7N3O2, and its molecular weight is 117.11 g/mol.
Q2: Are there efficient methods for synthesizing this compound on a large scale?
A2: Yes, several methods have been developed for large-scale synthesis. One approach utilizes inexpensive starting materials like ethyl cyanoacetate and this compound in a three-step process to produce high-purity this compound with yields exceeding 30%. []
Q3: Can this compound be synthesized electrochemically?
A3: Yes, a sustainable and cost-efficient electrochemical method for synthesizing this compound from cyanamide in an aqueous acidic electrolyte has been developed. []
Q4: What are some common applications of this compound in organic synthesis?
A4: this compound is a valuable reagent in various organic reactions, including:
- Synthesis of imidazoles: It reacts with hexoses, hexuloses, or their derivatives under microwave irradiation to produce imidazole C-nucleosides. [, ]
- Formation of thieno[2,3-d]pyrimidines: It reacts with 2-amino-4-arylthiophene-3-carbonitriles to yield 5-arylthieno[2,3-d]pyrimidin-4-amines. []
- Formylation of phenols: this compound, along with acetic anhydride, efficiently formylates phenol derivatives without requiring harsh conditions. []
- Synthesis of pyrimidines: It reacts with various substrates like methyl propionyl acetate or dimethyl chloromalonate under basic conditions to produce substituted pyrimidines. [, ]
Q5: Can this compound be used to synthesize radiolabeled compounds?
A5: Yes, [14C]this compound, synthesized from [14C]barium cyanamide, has been successfully employed in the preparation of radiolabeled compounds for research purposes. []
Q6: How is this compound utilized in perovskite solar cell research?
A6: this compound has shown promise as an additive in perovskite solar cell fabrication:
- Stabilization of Tin Perovskites: It effectively stabilizes the perovskite lattice and suppresses Sn2+/Sn4+ oxidation in tin halide perovskite solar cells, improving their efficiency and stability. [, , ]
- Crystallization Control: this compound regulates the crystallization process of perovskite films, leading to larger grain sizes, reduced defects, and improved film quality. [, , , ]
- Defect Passivation: It passivates defects at the interface between the perovskite layer and the electron transport layer, enhancing charge extraction and device performance. [, ]
- Open-Circuit Voltage Enhancement: The use of this compound has been linked to increased open-circuit voltage in mixed-cation perovskite solar cells, contributing to higher overall efficiency. []
Q7: How does this compound compare to other additives used in perovskite solar cells?
A7: Compared to acetic acid and methylammonium acetate, this compound demonstrates stronger coordination with Sn2+ in tin halide perovskites, resulting in superior lattice stabilization and oxidation suppression. []
Q8: What is the impact of this compound concentration on perovskite solar cell performance?
A8: Studies have shown that optimizing the concentration of this compound is crucial. For instance, adding 5 mol% this compound to the precursor solution significantly enhances the performance of perovskite solar cells with a PTAA hole extraction layer. []
Q9: Are there any other notable applications of this compound in materials science?
A9: this compound plays a crucial role in synthesizing the cubic perovskite NH2CH=NH2SnI3, a material with interesting electrical properties and potential applications in various fields. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.